(2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide is an organic compound that belongs to the class of amides It features a furan ring and an ethyl-substituted phenyl group connected by a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 4-ethylphenylamine and furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) can yield the desired amide.
Esterification and Reduction: Alternatively, the esterification of furan-2-carboxylic acid followed by reduction and subsequent reaction with 4-ethylphenylamine can also produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents and reagents are often employed.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the prop-2-enamide linkage can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural features make it a candidate for use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Its interactions with biological macromolecules are studied to understand its potential as a bioactive compound.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which (2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide exerts its effects depends on its specific application:
Pharmacological Action: It may act by binding to specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary based on the biological context.
Material Properties: In materials science, its electronic properties are influenced by the conjugation between the furan ring and the phenyl group, affecting its behavior in electronic devices.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-methylphenyl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a methyl group instead of an ethyl group.
(2E)-N-(4-ethylphenyl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Structural Features: The presence of both a furan ring and an ethyl-substituted phenyl group provides unique electronic and steric properties.
Reactivity: The specific arrangement of functional groups allows for distinct reactivity patterns compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-12-5-7-13(8-6-12)16-15(17)10-9-14-4-3-11-18-14/h3-11H,2H2,1H3,(H,16,17)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWIJUMSXOYGEF-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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